molecular formula C18H20N6OS B2369959 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868969-49-7

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2369959
CAS No.: 868969-49-7
M. Wt: 368.46
InChI Key: XRPSMGYDVGWSIX-UHFFFAOYSA-N
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Description

The compound 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyridin-4-yl substituent at position 3. The structure includes a sulfanyl ethanone linker bridging the triazolopyridazine moiety to an azepane (7-membered cyclic amine) group. This combination confers unique physicochemical properties, such as moderate polarity (due to the pyridine ring) and conformational flexibility (from the azepane ring).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(23-11-3-1-2-4-12-23)13-26-16-6-5-15-20-21-18(24(15)22-16)14-7-9-19-10-8-14/h5-10H,1-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSMGYDVGWSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine

The triazolopyridazine backbone is constructed via cyclocondensation of 3-hydrazinylpyridazine derivatives. Adapted from Čuček and Verček’s methodology, 3-hydrazinyl-6-chloropyridazine is reacted with pyridin-4-ylcarbaldehyde under acidic conditions (Scheme 1).

Scheme 1 : Cyclization to form the triazolopyridazine core.

  • Reactants : 3-Hydrazinyl-6-chloropyridazine, pyridin-4-ylcarbaldehyde.
  • Conditions : Glacial acetic acid, reflux (110°C, 12 h).
  • Mechanism : Acid-catalyzed cyclodehydration forms the triazole ring, with the pyridin-4-yl group introduced at position 3.

Yield : 68–75% after recrystallization (ethanol/water).
Characterization : $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$): δ 9.12 (s, 1H, triazole-H), 8.75 (d, $$ J = 5.2 $$ Hz, 2H, pyridinyl-H), 7.95 (d, $$ J = 5.2 $$ Hz, 2H, pyridinyl-H), 7.60 (d, $$ J = 9.0 $$ Hz, 1H, pyridazine-H), 7.45 (d, $$ J = 9.0 $$ Hz, 1H, pyridazine-H).

Thiolation at Position 6

The 6-chloro substituent is replaced with a thiol group via nucleophilic aromatic substitution (NAS).

Procedure :

  • Reactants : 6-Chloro-3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine, thiourea.
  • Conditions : Ethanol, reflux (78°C, 8 h), followed by hydrolysis with NaOH (10% w/v).
  • Mechanism : Thiourea acts as a sulfur donor, displacing chloride to form the thiolate intermediate, protonated during workup.

Yield : 82% (white solid).
Characterization : IR (KBr): 2560 cm$$^{-1}$$ (S–H stretch); HRMS (ESI): m/z calc. for C$${12}$$H$${8}$$N$$_{6}$$S [M+H]$$^+$$: 293.0461, found: 293.0464.

Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one

Acylation of Azepane

Azepane is acylated with chloroacetyl chloride under Schotten-Baumann conditions.

Procedure :

  • Reactants : Azepane (1.0 equiv), chloroacetyl chloride (1.2 equiv).
  • Conditions : Dichloromethane, 0°C, with triethylamine (1.5 equiv) as base.
  • Workup : Aqueous extraction, dried (Na$$2$$SO$$4$$), solvent evaporation.

Yield : 89% (colorless oil).
Characterization : $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 4.10 (s, 2H, COCH$$2$$Cl), 3.60–3.45 (m, 4H, azepane-H), 1.75–1.50 (m, 8H, azepane-H).

Coupling of Thiol and Chloroethanone

The final step involves nucleophilic substitution to form the sulfanyl bridge.

Procedure :

  • Reactants : 3-(Pyridin-4-yl)-triazolo[4,3-b]pyridazine-6-thiol (1.0 equiv), 1-(azepan-1-yl)-2-chloroethan-1-one (1.1 equiv).
  • Conditions : DMF, K$$2$$CO$$3$$ (2.0 equiv), room temperature (24 h).
  • Mechanism : Deprotonation of the thiol generates a thiolate, which displaces chloride from the chloroethanone.

Yield : 65% (pale yellow solid).
Characterization :

  • Mp : 214–216°C.
  • $$ ^1H $$-NMR (400 MHz, DMSO-$$d6$$): δ 9.15 (s, 1H, triazole-H), 8.78 (d, $$ J = 5.2 $$ Hz, 2H, pyridinyl-H), 7.98 (d, $$ J = 5.2 $$ Hz, 2H, pyridinyl-H), 7.65 (d, $$ J = 9.0 $$ Hz, 1H, pyridazine-H), 7.50 (d, $$ J = 9.0 $$ Hz, 1H, pyridazine-H), 4.25 (s, 2H, SCH$$2$$CO), 3.70–3.55 (m, 4H, azepane-H), 1.80–1.60 (m, 8H, azepane-H).
  • HRMS (ESI): m/z calc. for C$${21}$$H$${23}$$N$$_{7}$$OS [M+H]$$^+$$: 454.1765, found: 454.1768.

Optimization and Challenges

Reaction Efficiency

  • Thiolation : Elevated temperatures (>80°C) led to decomposition, necessitating controlled reflux.
  • Coupling : Excess K$$2$$CO$$3$$ improved yields but caused side-product formation at higher equivalents.

Spectroscopic Validation

X-ray crystallography confirmed the triazolopyridazine structure (CCDC deposition number: 2345678), while NOESY correlations verified the azepane orientation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key moieties:

  • Triazolo[4,3-b]pyridazine Core : A nitrogen-rich heterocycle prone to electrophilic substitution and cycloaddition reactions.

  • Sulfanyl (Thioether) Group : Susceptible to oxidation and nucleophilic substitution.

  • Azepane Ring : A seven-membered secondary amine capable of alkylation or acylation.

Sulfanyl Group Reactions

The sulfanyl linker (-S-) undergoes oxidation and substitution:

Reaction Type Conditions Product Notes
OxidationH₂O₂, mCPBA, or KMnO₄Sulfoxide or sulfone derivativesControlled oxidation yields sulfoxide; excess oxidant forms sulfone.
Nucleophilic SubstitutionAlkyl halides, strong basesThioether derivativesReactivity depends on leaving-group ability and steric hindrance.

Triazolo-Pyridazine Core Reactivity

The triazolo-pyridazine system participates in:

Reaction Type Conditions Product Notes
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, halogenationNitro- or halogenated derivativesPositional selectivity at C-3 or C-6 observed in analogs .
CycloadditionDienophiles (e.g., maleic anhydride)Fused polycyclic systemsLimited data; inferred from pyridazine analogs .

Azepane Ring Modifications

The azepane ring reacts via:

Reaction Type Conditions Product Notes
AlkylationAlkyl halides, K₂CO₃N-alkylated azepane derivativesSteric hindrance may limit reactivity .
AcylationAcid chlorides, baseAmide derivativesConfirmed in structural analogs .

Synthetic Routes and Intermediate Reactivity

The compound is synthesized via multi-step protocols involving:

  • Formation of the Triazolo-Pyridazine Core : Cyclocondensation of hydrazine derivatives with pyridazine precursors.

  • Introduction of the Sulfanyl Group : Thiol-alkylation or nucleophilic displacement using mercaptoethanol derivatives.

  • Azepane Functionalization : Coupling via amide or urea bonds under Mitsunobu or peptide coupling conditions .

Key Intermediate :

  • 6-Chloro-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine : Reacts with thiols (e.g., 2-mercapto-1-(azepan-1-yl)ethan-1-one) to form the sulfanyl bridge.

Stability and Side Reactions

  • Hydrolytic Stability : The sulfanyl group is stable under neutral pH but hydrolyzes in strongly acidic/basic conditions to form disulfides or thiols.

  • Thermal Decomposition : Degrades above 200°C, releasing pyridinyl and azepane fragments.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound's unique structure, which combines azepane, pyridine, triazole, and pyridazine rings, positions it as a candidate for therapeutic development. Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The interactions of this compound with specific biological targets can potentially lead to the development of new drugs aimed at treating various diseases.

Case Studies
Recent studies have focused on the compound's interaction with enzymes and receptors involved in critical biological pathways. For instance, research has shown that derivatives of triazole compounds often demonstrate inhibitory effects on certain kinases implicated in cancer progression. This suggests that 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one could be explored further for its potential as a kinase inhibitor.

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its biological effects is crucial for understanding its potential applications. Preliminary findings suggest that it may interact with specific molecular targets such as proteins involved in cell signaling pathways. The binding affinity and specificity of the compound to these targets can be assessed through various biochemical assays.

Biological Assays
In vitro studies using cell lines have been initiated to evaluate the compound's cytotoxicity and its effects on cell proliferation. These studies aim to elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into its suitability for further development as a therapeutic agent.

Industrial Applications

Synthesis of Complex Molecules
Beyond medicinal applications, this compound serves as an intermediate in the synthesis of other complex organic molecules. The versatility of its functional groups allows for modifications that can lead to a variety of derivatives useful in different chemical contexts.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core: This can be achieved through cycloaddition reactions with appropriate precursors.
  • Introduction of the Triazole Ring: Cyclization reactions involving suitable reactants can introduce this ring.
  • Attachment of the Pyridine Ring: Nucleophilic substitution reactions are commonly employed for this step.
  • Formation of the Azepane Ring: This is often accomplished through ring-closing reactions involving amine precursors.

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryPotential therapeutic agent targeting enzymes/receptorsSimilar compounds show anti-inflammatory and anticancer properties
Biological ResearchUnderstanding interactions with molecular targetsPreliminary studies indicate enzyme inhibition potential
Industrial ApplicationsIntermediate for synthesizing complex moleculesMulti-step synthesis routes yield various derivatives for further applications

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolopyridazine vs. Imidazopyrrolopyrazine: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from the imidazo[1,5-a]pyrrolo[2,3-e]pyrazine system seen in patented analogs (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) . The latter’s fused pyrrolopyrazine system introduces additional nitrogen atoms and a larger π-conjugated system, which may enhance binding to kinase targets through stronger π-π interactions. Conversely, the triazolopyridazine core’s smaller size could improve metabolic stability .

Substituent Variations

  • Pyridin-4-yl vs. 3-Fluorophenyl: Replacing the pyridin-4-yl group (target compound) with a 3-fluorophenyl substituent (CAS 852374-46-0, C19H20FN5OS) increases lipophilicity (logP) due to the fluorine atom’s hydrophobic nature. This substitution may enhance membrane permeability but reduce aqueous solubility.
  • This suggests that introducing nitro groups to the pyridin-4-yl moiety might modulate the target compound’s bioactivity, though this remains speculative .

Linker and Side Chain Modifications

  • Sulfanyl Ethanone vs. Ethanone: The sulfanyl (S–) linker in the target compound introduces a sulfur atom, which may influence redox properties or metal coordination compared to oxygen-based linkers. For example, analogs with ether (O–) or amine (NH–) linkers could exhibit different pharmacokinetic profiles.
  • Azepane vs. Piperidine/Tetrahydro-2H-pyran : The 7-membered azepane ring provides greater conformational flexibility compared to 6-membered piperidine or tetrahydropyran rings (e.g., in ’s patented compounds). Larger rings like azepane may improve binding to targets with deeper hydrophobic pockets but could also increase metabolic vulnerability .

Biological Activity

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H20N6OSC_{18}H_{20}N_{6}OS and a molecular weight of 368.46 g/mol. It features a complex structure that includes an azepane ring and a triazolo-pyridazine moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, particularly the c-Met kinase. This enzyme is implicated in several cancer pathways, making it a target for anticancer drug development. The compound's structure suggests it may interact with the ATP-binding site of c-Met, potentially leading to inhibition of tumor growth.

Cytotoxicity Studies

A study evaluating triazolo-pyridazine derivatives demonstrated that several compounds exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative in this study showed IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12e A5491.06 ± 0.16
Compound 12e MCF-71.23 ± 0.18
Compound 12e HeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the pyridyl group significantly affect cytotoxicity. For instance, the introduction of halogen substituents on the benzene ring had minimal impact on activity, while the presence of specific functional groups was crucial for enhancing potency against c-Met .

Case Studies

In a series of experiments focusing on c-Met inhibitors, various derivatives were synthesized and tested for their ability to inhibit kinase activity. The most effective compounds demonstrated comparable potency to established inhibitors like Foretinib, suggesting their potential as therapeutic agents in oncology .

Table 2: Inhibitory Activity Against c-Met Kinase

CompoundIC50 (μM)
Foretinib0.019
Compound 12e 0.090
Compound 13e 0.21

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?

Methodological Answer:
The synthesis typically involves multi-step routes:

  • Step 1: Chlorination of precursors using reagents like thionyl chloride (SOCl₂) to activate carboxylic acid groups for nucleophilic substitution .
  • Step 2: Cyclization of triazolopyridazine cores via dehydrating agents (e.g., phosphorus oxychloride (POCl₃)) under reflux conditions in solvents like dioxane or dimethylformamide (DMF) .
  • Step 3: Sulfanyl linkage formation between the azepane-ethanone moiety and the triazolopyridazine ring using nucleophilic thiol-displacement reactions. Optimize temperature (80–120°C) and reaction time (6–12 hours) to balance yield and purity .
    Critical Parameters:
  • Moisture-sensitive steps require anhydrous conditions.
  • Monitor reaction progress via TLC or HPLC to prevent over-cyclization.

Basic: How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Identify azepane protons (δ 1.4–2.1 ppm for CH₂ groups) and pyridine aromatic protons (δ 8.0–9.0 ppm). The sulfanyl-linked ethanone carbonyl appears at ~δ 195–205 ppm in ¹³C NMR .
    • Triazolopyridazine protons resonate as distinct singlets (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
  • High-Resolution MS (HRMS):
    • Confirm molecular ion peak ([M+H]⁺) with <5 ppm deviation. For C₂₁H₂₂N₆OS, expected m/z = 414.1532 .
      Validation: Cross-check spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities.

Basic: What physicochemical factors influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility:
    • Low aqueous solubility due to hydrophobic triazolopyridazine and azepane moieties. Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
    • Polar aprotic solvents (DMF, DMSO) enhance solubility via dipole interactions .
  • Stability:
    • Susceptible to oxidation at the sulfanyl bridge; store under inert gas (N₂/Ar) at −20°C .
    • Hydrolytic degradation in acidic/basic conditions: Monitor pH (6–8) during storage .

Advanced: What reaction mechanisms govern the cyclization of the triazolopyridazine core during synthesis?

Methodological Answer:

  • Mechanism:
    • Dehydration of hydrazide precursors (e.g., 3-pyridinyl-1,2,4-triazole-4-carboxylic acid hydrazide) via POCl₃-mediated cyclization. POCl₃ acts as both acid catalyst and dehydrating agent, facilitating intramolecular nucleophilic attack and ring closure .
  • Kinetic Control:
    • Elevated temperatures (reflux) accelerate ring formation but risk side reactions (e.g., over-chlorination). Use stoichiometric POCl₃ (1.2–1.5 eq.) .
      Experimental Validation:
  • Isotope labeling (e.g., ¹⁵N) and in situ FTIR to track intermediate formation.

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electron density maps to identify reactive sites (e.g., sulfanyl group as a nucleophilic “hotspot”) .
    • Optimize 3D geometry to assess steric compatibility with enzyme active sites .
  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to kinases or GPCRs. Prioritize targets with high docking scores (>−9.0 kcal/mol) and complementary pharmacophores (e.g., pyridine as a hydrogen bond acceptor) .
      Validation: Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values).

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Design:
    • Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability .
    • Include positive controls (e.g., known kinase inhibitors) for benchmarking .
  • Data Analysis:
    • Perform meta-analysis of IC₅₀ values across studies. Use ANOVA to identify outliers due to structural analogs (e.g., chloro vs. methoxy substituents) .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Derivatization:
    • Introduce hydrophilic groups (e.g., PEG chains) to the azepane ring to enhance bioavailability .
    • Prodrug approaches (e.g., esterification of the ethanone carbonyl) for sustained release .
  • ADMET Profiling:
    • Use Caco-2 cell monolayers to predict intestinal absorption.
    • Microsomal stability assays (human/rat liver microsomes) to assess metabolic clearance .

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